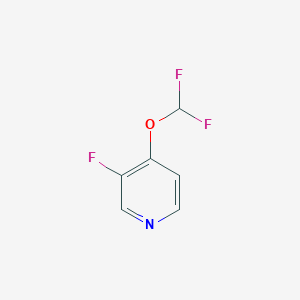

4-(Difluoromethoxy)-3-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGFIEDXKZZATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethoxy 3 Fluoropyridine and Its Precursors

Strategies for Constructing the Fluoropyridine Core

The formation of the fluoropyridine skeleton is a critical step that can be achieved through several distinct chemical strategies. These approaches range from building the ring system from acyclic precursors to modifying a pre-existing pyridine (B92270) ring.

Cyclization and Annulation Approaches

Cyclization and annulation reactions represent a powerful strategy for the de novo synthesis of substituted pyridines. These methods involve the formation of the pyridine ring from acyclic or simpler cyclic precursors.

One notable approach involves the condensation of a 1,3-dicarbonyl compound with an enamine, followed by cyclization with ammonium (B1175870) acetate (B1210297) to yield a pyridine derivative. For instance, trifluoromethylated pyridines, which are structurally related to the target molecule, can be synthesized by reacting an enone derived from the trifluoroacetylation of a vinyl ether with a methylated nitrile, followed by cyclization with hydrogen chloride. youtube.com Another variation of this strategy involves the condensation of the same enone with an enamine, followed by cyclization, to produce trifluoromethyl pyridines that serve as important intermediates in agrochemicals. youtube.com

Rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine with an alkyne provides another route to pyridines. This sequence is initiated by the copper(II)-promoted dehydrogenation of an allylamine (B125299) to the corresponding imine. nih.gov Furthermore, pyridinium (B92312) salts can act as precursors to pyridinium ylides, which undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct a range of heterocyclic systems. researchgate.net The reaction of pyridinium 1,4-zwitterions with hydrazonoyl chlorides, for example, proceeds through a ((3 + 3) − 1) pathway to form fully substituted pyrazoles, showcasing the versatility of pyridine-derived synthons in building complex heterocycles. mdpi.com

A photoredox-mediated approach allows for the synthesis of 3-fluoropyridines from two ketone components. This method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue light irradiation, followed by a one-pot condensation with ammonium acetate. acs.org This process is advantageous as it avoids the isolation of the intermediate ketone. acs.org

| Starting Materials | Reagents | Product | Reference |

| Enone, Methylated Nitrile | HCl | Trifluoromethyl Pyridine | youtube.com |

| Enone, Enamine | Ammonium Acetate | Trifluoromethyl Pyridine | youtube.com |

| Allylamine, Alkyne | Cu(OAc)₂, Rh(III) catalyst | Substituted Pyridine | nih.gov |

| α,α-Difluoro-β-iodoketone, Silyl enol ether | fac-Ir(ppy)₃, NH₄OAc | 3-Fluoropyridine (B146971) | acs.org |

Halogen Exchange Reactions for Pyridine Fluorination

Halogen exchange (HALEX) reactions are a common and effective method for introducing fluorine into a pyridine ring. This typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion.

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for synthesizing aryl fluorides and has been applied to the synthesis of 4-fluoropyridine (B1266222) from 4-aminopyridine. nii.ac.jp However, the use of hydrogen fluoride (HF) in this and other fluorination methods presents significant handling hazards due to its high toxicity. nii.ac.jp

Alternative fluorinating agents have been explored to circumvent the use of HF. A combination of cesium fluoride (CsF) and HF has shown some reactivity for the conversion of 3-chloropyridine (B48278) to 3-fluoropyridine, albeit in low yields. chemicalbook.com Metal fluorides, such as a compound derived from the treatment of Cu₂O with HF and subsequent calcination, have been shown to be effective reagents for the halogen-exchange fluorination of primary alkyl halides in the presence of pyridine derivatives. oup.com Silver(I) fluoride (AgF) and a mixture of copper(II) fluoride (CuF₂) with copper powder have also demonstrated high activity in these reactions. oup.com

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the nature of the halogen. Fluoropyridines are generally more reactive than their chloro- or bromo- counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity makes fluoropyridines valuable intermediates for further functionalization. acs.orgnih.govorgsyn.org

| Substrate | Fluorinating Agent | Product | Key Feature | Reference |

| 4-Aminopyridine | HBF₄, NaNO₂ | 4-Fluoropyridine | Balz-Schiemann reaction | nii.ac.jp |

| 3-Chloropyridine | CsF, HF | 3-Fluoropyridine | Low yield | chemicalbook.com |

| Primary Alkyl Halides | Cu₂O/HF derived reagent, Pyridine derivatives | Alkyl Fluorides | High efficiency | oup.com |

| Halopyridines | Various Nucleophiles | Substituted Pyridines | Fluoropyridines are more reactive | acs.orgnih.gov |

Directed Ortho-Metalation and Lithiation in Functionalized Pyridine Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridines. This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can be trapped with an electrophile. clockss.orgharvard.edubaranlab.org

The direct lithiation of the pyridine ring can be challenging due to the propensity of organolithium reagents to add to the C=N bond. clockss.orgharvard.edu However, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this side reaction. clockss.org A variety of DMGs, such as amides, carbamates, and sulfonyl groups, can be employed to direct the lithiation to a specific position. clockss.orgnih.gov For instance, the lithiation of 2-substituted pyridines with a DMG at the C-2 position occurs at the 3-position. clockss.org

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls from pyridyl carboxamides, chloro-, fluoro-, and O-carbamoyl pyridines. nih.gov This method conveniently avoids the often-difficult isolation of unstable pyridyl boronic acids. nih.gov The use of mixed aggregates of n-butyllithium with lithium 2-dimethylamino-ethanolate (LiDMAE) allows for highly regioselective lithiations of certain pyridine derivatives. znaturforsch.com Even an oxetane (B1205548) ring can act as a directing group, promoting the ortho-lithiation of 3-oxetanylpyridine derivatives at the 4-position with n-butyllithium. rsc.org

| Pyridine Derivative | Reagent(s) | Key Transformation | Reference |

| Substituted Pyridines with DMG | Organolithium reagent (e.g., LDA, LTMP), Electrophile | Regioselective functionalization ortho to DMG | clockss.orgharvard.edu |

| Pyridyl Carboxamides, Halopyridines | LDA, B(OiPr)₃, Pd catalyst, Aryl halide | One-pot synthesis of azabiaryls | nih.gov |

| 3-Oxetanylpyridine | n-Butyllithium, Electrophile | Regioselective lithiation at C-4 | rsc.org |

| Polymer-bound 2-pyridylpiperazine | BuLi-LiDMAE, Electrophile | Solid-phase synthesis of C-6 substituted 2-piperazinylpyridines | nih.gov |

Photochemical Approaches to Fluorinated Heterocycles

Photochemistry offers unique pathways for the synthesis and transformation of fluorinated heterocyclic compounds. acs.orgnih.govclockss.org Irradiation of certain heterocyclic systems can induce rearrangements and fragmentations that lead to the formation of new, often complex, fluorinated structures.

For example, the photolysis of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles in the presence of nitrogen nucleophiles can lead to either 5-perfluoroalkyl-1,3,4-oxadiazoles or 5-perfluoroalkyl-1,2,4-triazoles, depending on the reaction conditions. acs.orgnih.gov Similarly, irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole (a furazan) in the presence of amines produces 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles. researchgate.net These reactions proceed through the fragmentation of the initial heterocyclic ring and subsequent capture of the resulting fragments by nucleophiles. researchgate.net

Photochemical dearomatization of pyridines can also be employed to introduce functionality. A one-pot photochemical para-cycloaddition of pyridines followed by dihydroxylation or epoxidation provides access to dihydropyridine (B1217469) cis-diols and pyridine oxides. nih.gov These transformations offer a direct entry to functionalized piperidine (B6355638) precursors without the need for prior activation of the pyridine ring. nih.gov

| Starting Material | Conditions | Product | Reference |

| 3-N-Alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles | UV irradiation (λ= 254 nm), Nitrogen nucleophiles | 5-Perfluoroalkyl-1,3,4-oxadiazoles or 5-Perfluoroalkyl-1,2,4-triazoles | acs.orgnih.govclockss.org |

| 3-Pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole | UV irradiation (λ= 254 nm), Amines | 3-Amino-5-pentafluorophenyl-1,2,4-oxadiazoles | researchgate.net |

| Substituted Pyridines | Photochemical para-cycloaddition, Dihydroxylation/Epoxidation | Dihydropyridine cis-diols, Pyridine oxides | nih.gov |

Electrophilic Fluorination Techniques

Direct electrophilic fluorination of pyridines provides another avenue for the synthesis of fluoropyridines. This approach involves the reaction of a pyridine derivative with a source of electrophilic fluorine.

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent. It has been employed in the fluorination of 1,2-dihydropyridines to afford fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines by eliminating hydrogen fluoride. nih.gov

A significant breakthrough in direct C-H fluorination of pyridines was the development of a method using silver(II) fluoride (AgF₂). nih.govpsu.eduresearchgate.net This reaction is highly site-selective, favoring fluorination at the position adjacent to the nitrogen atom. nih.govpsu.edu The reaction proceeds under mild, ambient temperature conditions and is tolerant of a wide range of functional groups. orgsyn.orgnih.govpsu.edu The mechanism is thought to be inspired by the Chichibabin amination reaction, where initial coordination of the pyridine nitrogen to the silver cation activates the ring towards subsequent reaction. psu.edu Experimental and computational studies have provided evidence for the formation of a nitrogen-fluorine halogen bond between pyridine and Selectfluor in related Ag(I)-initiated radical fluorinations. ucmerced.edu

The fluorinated pyridine products from these reactions are valuable intermediates for SNAr reactions, allowing for the introduction of a variety of nucleophiles. acs.orgnih.govorgsyn.org

| Substrate | Fluorinating Agent | Product | Key Feature | Reference |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Subsequent elimination to pyridines | nih.gov |

| Pyridines and Diazines | AgF₂ | Site-selective fluorination α to nitrogen | Mild conditions, broad scope | orgsyn.orgnih.govpsu.edu |

| Electron-rich Pyridines | Selectfluor®, Ag(I) catalyst | Radical C-H fluorination | Involves nitrogen-fluorine halogen bonding | ucmerced.edu |

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often used to modulate the physicochemical properties of a parent molecule. nih.govmdpi.com Its introduction can be achieved through several methods, most commonly involving a source of difluorocarbene (:CF₂).

A prevalent method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.org The electrophilic difluorocarbene is then trapped by a phenolate (B1203915) nucleophile, generated in situ from the corresponding phenol (B47542) under basic conditions, to form the aryl difluoromethyl ether. orgsyn.org This method is operationally simple and utilizes a readily available and relatively non-toxic reagent. orgsyn.org

Another difluorocarbene precursor is difluoromethyl triflate, which allows for the rapid difluoromethylation of phenols and thiophenols under aqueous basic conditions at ambient temperature. rsc.org Photoredox catalysis provides an alternative approach, where visible light irradiation of difluorobromoacetic acid (BrCF₂CO₂H) in the presence of a photocatalyst like fac-Ir(ppy)₃ generates difluorocarbene for the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov

Direct C-H difluoromethoxylation of arenes and heteroarenes has also been achieved using a redox-active difluoromethoxylating reagent and a photoredox catalyst. rsc.org This method proceeds via the generation of a difluoromethoxy radical (•OCF₂H), which adds to the (hetero)arene. rsc.org For pyridines specifically, methods have been developed for direct C-H difluoromethylation at the meta- or para-positions, with the regioselectivity being switchable by using oxazino pyridine intermediates or their corresponding pyridinium salts. nih.gov N-difluoromethylation of pyridines can be accomplished using ethyl bromodifluoroacetate, which involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org

| Substrate | Reagent(s) | Key Transformation | Reference |

| Phenols | ClCF₂CO₂Na, Base | O-Difluoromethylation via :CF₂ | orgsyn.org |

| Phenols, Thiophenols | Difluoromethyl triflate, Base | O- or S-Difluoromethylation via :CF₂ | rsc.org |

| Phenols, Heteroaryl Alcohols | BrCF₂CO₂H, fac-Ir(ppy)₃, Visible light | O-Difluoromethylation via :CF₂ | nih.gov |

| (Hetero)arenes | Redox-active difluoromethoxylating reagent, Photoredox catalyst | C-H Difluoromethoxylation via •OCF₂H | rsc.org |

| Pyridines | Oxazino pyridine intermediates, Radical initiator | meta-C-H-Difluoromethylation | nih.gov |

| Pyridines | Ethyl bromodifluoroacetate | N-Difluoromethylation | rsc.org |

Methods for C-O Bond Formation with Fluorinated Reagents

The introduction of the difluoromethoxy (OCF₂H) group is a key transformation in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of a parent compound, making its efficient installation a topic of great interest. nih.gov Recent advancements in synthetic chemistry have provided several innovative strategies for the formation of C-OCF₂H bonds, often leveraging visible-light photoredox catalysis. nih.gov

These methods typically involve the generation of a difluoromethoxy radical (•OCF₂H), which then reacts with a suitable (hetero)aromatic substrate. nih.gov A radical probe experiment utilizing 1,4-cyclohexadiene (B1204751) as the substrate confirmed the formation of the OCF₂H radical during such transformations. nih.gov While specific application to a 3-fluoropyridine substrate is not detailed in the provided literature, these catalytic radical difluoromethoxylation techniques represent a viable pathway for the C-O bond formation step. nih.gov

Post-Functionalization of Oxygenated Pyridine Intermediates

An alternative and common strategy involves the initial synthesis of an oxygenated pyridine precursor, which is subsequently functionalized to introduce the difluoromethyl moiety. This approach hinges on the availability of suitable pyridine intermediates, such as 3-fluoro-4-hydroxypyridine or its synthetic equivalents.

The synthesis of these precursors can be challenging, particularly the introduction of a fluorine atom at the meta-position (C-3) of the pyridine ring. nih.gov Nucleophilic aromatic substitution (SNAr) is a primary method for this purpose. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to produce methyl 3-fluoropyridine-4-carboxylate, a valuable precursor. researchgate.net Similarly, the synthesis of 3-fluoropyridine from 3-chloropyridine has been achieved, although in very low yields using a combination of CsF and HF. chemicalbook.com

A more recent and effective method involves the direct fluorination of pyridine N-oxides. nih.govrsc.org Due to the electron-rich nature of the pyridine ring, nucleophilic fluorination is difficult, especially at the meta position. nih.gov However, research has shown that the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature within minutes. nih.govrsc.org This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which can potentially be transformed into the required 4-hydroxy intermediate through diazotization and hydrolysis. nih.govrsc.org

Another approach starts with commercially available 4-aminopyridine, which can be converted to 4-fluoropyridine via a Balz-Schiemann reaction. nii.ac.jp Although this provides a fluorinated pyridine, subsequent functionalization at the 3- and 4-positions would be required. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is noted to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions, a principle that applies to the 4-position as well. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-(difluoromethoxy)-3-fluoropyridine and its precursors. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reagents.

A case study in the optimization of precursor synthesis is the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide. nih.gov The reaction to form 3-fluoro-4-nitropyridine N-oxide was achieved in 37% yield using 0.5 equivalents of tetrabutylammonium (B224687) fluoride (TBAF) in dimethyl sulfoxide (B87167) (DMSO) at room temperature for just 5 minutes. nih.gov Subsequent reduction of the nitro group via hydrogenation with 10% Pd/C under 1 atmosphere of H₂ in methanol (B129727) at room temperature for 10 minutes yielded 3-fluoro-4-aminopyridine quantitatively. nih.gov In contrast, attempts to fluorinate the non-N-oxide analogue, 3-bromo-4-nitropyridine, under similar conditions resulted in substitution at the para-position, yielding 3-bromo-4-fluoropyridine (B38431) instead of the desired product. nih.gov This highlights the critical role of the N-oxide in directing the regioselectivity of the fluorination.

The following table summarizes the optimization of conditions for key transformations relevant to the synthesis.

| Transformation | Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Ref |

| Nucleophilic Fluorination | 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 °C | 5 min | 37% | nih.gov |

| Hydrogenation | 3-fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂ (1 atm) | MeOH | 25 °C | 10 min | Quantitative | nih.gov |

| SNAr Fluorination | 3-bromo-4-(boc-amino)pyridine | 1 eq. TBAF | DMSO | 125 °C | 16 h | No Reaction | nih.gov |

| SNAr Fluorination | 3-bromo-4-nitropyridine | 0.5 eq. TBAF | DMSO | 25 °C | 15 min | <0.2% (desired product) | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for constructing complex molecules. Both transition-metal and metal-free catalytic systems are employed in the synthesis of fluorinated pyridines.

Transition-metal catalysis is a powerful tool for the formation of carbon-fluorine and carbon-heteroatom bonds. nih.govrsc.org Palladium, copper, and iridium complexes are frequently used to facilitate these transformations.

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions. Pd-catalyzed fluorination of (hetero)aryl triflates and bromides provides a general method for introducing fluorine. nih.gov More recently, Pd(II)/Pd(IV)-catalyzed fluorination of C(sp³)–H bonds has been developed. nih.gov In the context of precursor synthesis, the hydrogenation step to convert 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine is quantitatively achieved using a palladium on carbon (Pd/C) catalyst. nih.govrsc.org

Copper (Cu): Copper-catalyzed reactions are also prominent in fluorine chemistry. For instance, the 1,4-addition of ethyl bromodifluoroacetate to activated alkenes in the presence of copper powder is a key step in the synthesis of other fluorinated heterocycles like 3,3-difluoropiperidines. nih.gov Copper catalysis has also been applied to the fluorination of allylic bromides and in asymmetric fluorination of β-keto esters. nih.gov

Iridium (Ir): Iridium catalysts have enabled the enantioselective desymmetrization of difluoromethylene groups through C–F bond activation, a process accelerated by the cooperation of the transition metal with a fluorophilic activator. escholarship.org This demonstrates the potential of iridium catalysis in sophisticated fluoroalkylation reactions. rsc.orgescholarship.org

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. These approaches avoid the cost and potential toxicity associated with transition metals.

A notable metal-free method is the synthesis of N-difluoromethylated pyridines and 4-pyridones using ethyl bromodifluoroacetate, a readily available and inexpensive reagent. ub.edunih.govrsc.orgresearchgate.net This reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation, all without a transition metal catalyst. ub.edunih.govrsc.org While this specific method yields an N-CF₂H bond rather than the O-CF₂H bond required for the target compound, the underlying principles of using such fluorinated reagents under metal-free conditions are highly relevant.

Nucleophilic aromatic substitution (SNAr) is another powerful metal-free reaction. The synthesis of methyl 3-fluoropyridine-4-carboxylate from its 3-nitro precursor is achieved via SNAr, where the nitro group is displaced by a fluoride anion. researchgate.net Similarly, the preparation of 3-[¹⁸F]fluoro-4-aminopyridine for PET imaging has been accomplished using a metal-free Yamada-Curtius rearrangement. nih.gov Furthermore, gem-difluorination of carbon-carbon triple bonds has been achieved using a simple combination of a Brønsted acid (like Tf₂NH) with Bu₄NBF₄ as the fluorine source, avoiding the need for metal catalysts. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like fluorinated heterocycles.

One key aspect is the use of recoverable and reusable catalysts. For example, magnetically separable nano Fe₃O₄-SO₃H particles have been used as an efficient solid acid catalyst in solvent-free conditions, allowing for easy recovery using an external magnet and reuse over multiple cycles without significant loss of activity. researchgate.net

The choice of reagents is also critical. Fluoroform (CHF₃) is considered an ideal, atom-efficient reagent for difluoromethylation. rsc.org A continuous flow protocol has been developed for the Cα-difluoromethylation of protected α-amino acids using fluoroform, showcasing a highly atom-efficient and sustainable approach. rsc.org The use of less hazardous starting materials is another core principle. youtube.com

Electrophilic fluorinating reagents like Selectfluor® are often used under mild conditions. rsc.org Domino reactions that combine several steps into one pot, such as the Selectfluor-triggered multi-component reaction to form 4-difluoromethyl quinazolin(thi)ones, improve efficiency and reduce waste. rsc.org Additionally, developing synthetic routes that utilize water as a solvent or operate under solvent-free conditions contributes significantly to the sustainability of the process. researchgate.net

Flow Chemistry Applications for Synthesis and Derivatization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in safety, scalability, and reaction control compared to traditional batch methods. mdpi.com Its application is particularly relevant for handling hazardous reagents or intermediates and for optimizing reactions that are difficult to control in batch reactors. mdpi.com

The principles of flow chemistry involve introducing reactants into a continuous stream within a reactor, where precise control over parameters like temperature, pressure, and residence time leads to improved efficiency and reproducibility. mdpi.com This methodology is well-suited for the synthesis of heterocyclic compounds, including fluorinated pyridines and their precursors. For instance, flow processes have been developed for the synthesis of the antiepileptic drug rufinamide, which involves the in-situ generation and immediate consumption of potentially explosive organic azides, highlighting the enhanced safety of this approach. uc.pt

A significant application of flow chemistry relevant to the synthesis of this compound is the introduction of the difluoromethyl (CF₂H) group. A continuous flow process utilizing chlorodifluoromethane (B1668795) (R-22) gas has been developed for the efficient difluoromethylation of heteroatoms such as oxygen, nitrogen, and sulfur. researchgate.net This method allows for the installation of the -OCF₂H group onto a suitable precursor, like 4-hydroxy-3-fluoropyridine, with short residence times and demonstrated scalability. researchgate.net The judiciously designed flow system can suppress unwanted side reactions, such as intrinsic S₂N reactions, enabling selective and high-yield transformations. researchgate.net

Furthermore, flow chemistry facilitates various derivatization and transformation reactions on the pyridine ring. While direct synthesis of 3-fluoropyridine in flow is not extensively documented, related transformations such as the hydrogenation of fluoropyridines to fluorinated piperidines have been successfully implemented. nih.gov Additionally, multi-step flow systems have been used to synthesize complex heterocycles, demonstrating the modularity and versatility of the technique for constructing elaborate molecular architectures. uc.pt

| Reaction Type | Key Features & Conditions | Relevance to Precursor Synthesis | Reference |

|---|---|---|---|

| Heteroatom Difluoromethylation | Continuous flow using ClCF₂H (R-22) gas; short residence time (e.g., 5 mins); suppresses side reactions. | Directly applicable for converting a 4-hydroxypyridine (B47283) precursor to the 4-(difluoromethoxy) derivative. | researchgate.net |

| Handling of Hazardous Intermediates | In-situ generation and immediate consumption of reagents like organic azides. | Improves safety in multi-step syntheses of functionalized pyridine precursors. | uc.pt |

| Hydrogenation of Fluoropyridines | Heterogeneous catalysis (e.g., Pd(OH)₂/C) in a flow reactor. | Demonstrates the ability to perform transformations on the fluoropyridine ring system in a continuous manner. | nih.gov |

| Multi-step Heterocycle Synthesis | Coupling of multiple reactors for sequential transformations without intermediate isolation. | Applicable for building the substituted pyridine core from simpler starting materials in a streamlined process. | uc.pt |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of modern medicinal chemistry, significantly accelerating reaction times, often improving product yields, and enabling reactions that are inefficient under conventional heating. nih.govnih.gov The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including substituted pyridines.

A highly relevant application is the synthesis of meta-substituted fluoropyridines, which are often challenging to prepare via traditional nucleophilic aromatic substitution. rsc.orgnih.gov Research has shown that the direct fluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine N-oxide, can produce the corresponding 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature within minutes. rsc.orgnih.gov This intermediate is a valuable precursor that can be readily converted to other functionalized 3-fluoropyridines, demonstrating a viable pathway toward the target scaffold. rsc.org

Microwave irradiation has been broadly applied to the synthesis of various substituted pyridines and related heterocycles. For example, the synthesis of novel pyrrolylpyridines and derived fused-ring systems has been successfully achieved using microwave heating, often with superior results compared to conventional methods. nih.gov Similarly, the preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines under microwave conditions proceeds rapidly (10-15 minutes) and tolerates a wide array of functional groups, including halides on the aromatic rings, which suggests its applicability to fluorinated pyridine precursors. youtube.com The Hantzsch synthesis of 1,4-dihydropyridines (DHPs) and their subsequent aromatization to pyridines are also significantly accelerated by microwave irradiation. nih.gov

| Reaction / Product | Precursors | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitropyridine N-oxide | 3-Bromo-4-nitropyridine N-oxide, Fluoride source | Room temperature, minutes | Facilitates challenging meta-fluorination on a pyridine ring. A key precursor synthesis. | rsc.orgnih.gov |

| Pyrrolylpyridines | Various starting materials for cyclization | Microwave irradiation (conditions vary) | Demonstrates the broad utility of microwave heating for synthesizing complex pyridine derivatives. | nih.gov |

| 1,4-Dihydropyridines / Pyridines | Aldehyde, β-ketoester, Ammonia source | Microwave irradiation, often solvent-free | Significant rate enhancement for Hantzsch reaction and subsequent aromatization. | nih.gov |

| 1-Aryl-1H-pyrazole-5-amines | Aryl hydrazines, α-cyanoketone | 1 M HCl, Microwave heating, 10-15 min | Rapid synthesis that tolerates halide substituents, indicating compatibility with fluorinated precursors. | youtube.com |

Solvent-Free and Aqueous Conditions

The development of synthetic protocols that operate under solvent-free or aqueous conditions aligns with the principles of green chemistry by reducing volatile organic compound (VOC) waste and often simplifying product purification.

Solvent-free, or neat, reaction conditions are frequently paired with microwave irradiation to promote efficient synthesis. For instance, the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives can be achieved by heating the solid-state reactants with elemental sulfur in a microwave oven, completely avoiding the need for a solvent. nih.gov While direct solvent-free methods for the synthesis of this compound are not prominent, such protocols for precursor synthesis represent a sustainable alternative to traditional methods.

Reactions in aqueous media are highly desirable for industrial processes. The synthesis of key fluoropyridine precursors has been demonstrated in systems containing water. For example, the preparation of 3-[¹⁸F]fluoroisonicotinic acid, a precursor for a radiolabeled aminopyridine, involves an initial fluorination step in acetonitrile, followed by hydrolysis using aqueous sodium hydroxide (B78521) and subsequent acidification with aqueous hydrochloric acid. nih.gov This demonstrates the compatibility of the fluorinated pyridine ring with aqueous workup and reaction conditions. Furthermore, the catalytic hydrogenation of fluoropyridines to the corresponding piperidines has been successfully carried out in methanol with the addition of aqueous HCl, highlighting the use of mixed aqueous-organic solvent systems. nih.gov Although the high hydration energy of the fluoride ion can make it an ineffective nucleophile in water, specific reaction conditions can overcome this limitation, allowing for fluorination reactions even in the presence of water. acs.org

| Methodology | Reaction Example | Conditions | Significance | Reference |

|---|---|---|---|---|

| Solvent-Free | Aromatization of 1,4-Dihydropyridines | Solid-state reaction with elemental sulfur under microwave irradiation. | Provides a green method for synthesizing the pyridine core from DHP precursors. | nih.gov |

| Aqueous Conditions | Hydrolysis of a fluorinated pyridine ester | Reaction mixture includes aqueous NaOH and HCl for hydrolysis and acidification steps. | Demonstrates the stability and reactivity of fluoropyridine precursors in aqueous media. | nih.gov |

| Mixed Aqueous-Organic | Hydrogenation of 3-fluoropyridine | Pd(OH)₂/C catalyst in MeOH with aqueous HCl. | Shows effective transformation on a fluoropyridine ring in a mixed solvent system. | nih.gov |

Chemical Transformations and Reactivity of 4 Difluoromethoxy 3 Fluoropyridine

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, compounded by the presence of two powerful electron-withdrawing groups (fluoro and difluoromethoxy), renders "4-(difluoromethoxy)-3-fluoropyridine" highly unreactive towards electrophilic aromatic substitution. The nitrogen atom in the pyridine ring and the substituents deplete the aromatic system of electron density, making it a poor nucleophile to attack incoming electrophiles. Reactions that typically proceed under electrophilic conditions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not favored on this substrate without harsh conditions, which may lead to decomposition.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems like "this compound". The presence of the electron-withdrawing fluorine and difluoromethoxy groups is crucial for facilitating this type of transformation. nih.govscispace.comrsc.org

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

In the case of "this compound," nucleophilic attack is highly regioselective. The positions most activated for nucleophilic attack are those ortho and para to the strong electron-withdrawing groups. Given the substitution pattern, the most likely site for nucleophilic attack would be the C-2 or C-6 positions, which are ortho to the activating fluorine and/or in conjugation with the difluoromethoxy group. However, the fluorine atom at C-3 can also act as a leaving group.

In related fluorinated pyridines, the position of nucleophilic attack is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source, substitution occurs preferentially at the 4-position, displacing the nitro group, which is a better leaving group and is para to the ring nitrogen. nih.gov In another example, studies on monosubstituted pyridine N-oxides showed a reactivity order of 2 > 4 >> 3 for nucleophilic displacement. nih.gov This suggests that the positions ortho and para to the ring nitrogen are more activated.

The fluorine and difluoromethoxy groups play a pivotal role in activating the pyridine ring for SNAr reactions. Their strong inductive (-I) and mesomeric (-M) electron-withdrawing effects decrease the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. baranlab.orgyoutube.com

The difluoromethoxy group (OCF2H) is a potent electron-withdrawing group, comparable in effect to a nitro group. This significantly enhances the electrophilicity of the pyridine ring. The fluorine atom at the 3-position also contributes to this activation through its strong inductive effect.

Interestingly, in SNAr reactions, fluoride is often a very good leaving group, contrary to its behavior in aliphatic nucleophilic substitution. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. nih.gov

The combined electronic influence of the 3-fluoro and 4-difluoromethoxy substituents creates a highly electron-deficient pyridine system, primed for functionalization via nucleophilic aromatic substitution.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaromatic compounds, including pyridines. baranlab.orgchemspider.comlibretexts.org

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. nih.govnih.govsemanticscholar.orgmdpi.com For "this compound," the fluorine atom at the C-3 position could potentially serve as a leaving group in a Suzuki-Miyaura coupling, although C-Cl, C-Br, and C-I bonds are more commonly used.

The success of a Suzuki-Miyaura coupling on this substrate would depend on the ability of the palladium catalyst to undergo oxidative addition into the C-F bond. While challenging, C-F bond activation for cross-coupling reactions is an area of active research. rsc.orgrsc.org The reactivity in such a coupling would be influenced by the choice of catalyst, ligands, and reaction conditions. The regioselectivity of such cross-coupling reactions on polyhalogenated heterocycles often follows the regioselectivity observed in SNAr reactions, with the most electron-deficient carbon atom being the preferred site of reaction. baranlab.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orgrsc.orgnih.gov Similar to the Suzuki-Miyaura coupling, this reaction could be applied to "this compound" to introduce an amino group.

The fluorine at the C-3 position could act as the leaving group. The reaction would involve the oxidative addition of the palladium catalyst to the C-F bond, followed by coordination of the amine, and subsequent reductive elimination to form the aminated product and regenerate the catalyst. The electron-deficient nature of the pyridine ring in "this compound" would likely facilitate the oxidative addition step, which is often rate-limiting in these catalytic cycles. baranlab.org

Other Cross-Coupling Methodologies

Beyond the more common Suzuki and Stille couplings, the reactivity of this compound and its analogs can be extended to other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, further diversifying the molecular complexity achievable from this fluorinated pyridine core.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the fluorine atom at the 3-position is the most likely site for oxidative addition to the palladium(0) catalyst, given the higher reactivity of aryl fluorides in some catalytic systems, or if a bromo or iodo analog is used. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. For this compound or its halogenated (Br, I) counterparts, this reaction would typically occur at the C-3 position to introduce an alkynyl substituent. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. wikipedia.orgyoutube.com For this compound, this reaction would allow for the introduction of a variety of amino groups at the 3-position, assuming a suitable leaving group (like Br or I) is present, as direct C-F amination can be challenging.

Table 1: Overview of Other Cross-Coupling Methodologies

| Reaction | Description | Typical Reactants | Key Intermediates |

| Heck Reaction | Forms a C-C bond between an aryl halide and an alkene. wikipedia.org | Aryl halide (or triflate), alkene, base, Pd catalyst. | Organopalladium intermediates. wikipedia.org |

| Sonogashira Coupling | Forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org | Aryl halide, terminal alkyne, base, Pd catalyst, Cu(I) co-catalyst. wikipedia.org | Palladium and copper acetylides. wikipedia.org |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. wikipedia.org | Aryl halide, primary or secondary amine, base, Pd catalyst with phosphine ligands. wikipedia.org | Palladium amido complexes. wikipedia.org |

Functional Group Interconversions

Functional group interconversions (FGIs) are crucial for the elaboration of the this compound scaffold into more complex derivatives. These transformations can involve modifications of substituents on the pyridine ring or reactions involving the pyridine nitrogen.

A key potential functional group interconversion for this compound is nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 3-position. Due to the electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group, the pyridine ring is activated towards nucleophilic attack. The fluorine atom, being a reasonably good leaving group in this context, can be displaced by various nucleophiles.

For instance, reaction with amines can introduce a range of amino substituents at the C-3 position. Similarly, alkoxides or phenoxides can be used to form the corresponding ethers. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the pyridine nitrogen is para to the C-3 fluorine, which facilitates the substitution.

Another potential FGI is the transformation of other functional groups that might be introduced onto the pyridine ring via cross-coupling reactions. For example, a cyano group introduced at the 3-position could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An ester group could be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.

Table 2: Potential Functional Group Interconversions

| Starting Group at C-3 | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Fluorine | Amine, heat | Amino | Nucleophilic Aromatic Substitution |

| Fluorine | Alkoxide/Phenoxide, base, heat | Ether | Nucleophilic Aromatic Substitution |

| Cyano | H3O+, heat | Carboxylic Acid | Hydrolysis |

| Cyano | H2, Pd/C or LiAlH4 | Aminomethyl | Reduction |

| Ester | NaOH, H2O then H3O+ | Carboxylic Acid | Saponification |

| Ester | LiAlH4, then H2O | Alcohol | Reduction |

Reactivity of the Difluoromethoxy Group in Chemical Transformations

The difluoromethoxy (-OCF2H) group is generally considered to be chemically robust and stable under a variety of reaction conditions, which is a key reason for its incorporation into pharmaceutical candidates. However, under certain harsh conditions, this group can undergo chemical transformations.

One potential reaction is hydrolysis , although this typically requires forcing conditions. Acidic or basic hydrolysis of the difluoromethoxy group would likely proceed through the formation of a formate (B1220265) ester intermediate, which would then be further hydrolyzed to a hydroxyl group, converting the 4-(difluoromethoxy)pyridine (B6319505) to a 4-hydroxypyridine (B47283) derivative. The stability of the C-F bonds makes this a challenging transformation. Studies on related aryl difluoromethyl ethers have shown that these groups are generally stable to hydrolysis. acs.org

The hydrogen atom of the difluoromethoxy group has some acidity and can be deprotonated under very strong basic conditions to form a difluoromethylide anion. This anion could then, in principle, react with electrophiles. However, this reactivity is not commonly exploited, especially in the context of an electron-deficient pyridine ring.

Table 3: Potential Reactivity of the Difluoromethoxy Group

| Reaction Type | Conditions | Potential Product | Notes |

| Hydrolysis | Strong acid or base, high temperature | 4-Hydroxypyridine derivative | Generally resistant to hydrolysis. acs.org |

| Reductive Cleavage | Strong reducing agents (e.g., dissolving metal) | 4-Hydroxypyridine or defluorinated products | Not commonly observed. |

| Oxidative Cleavage | Strong oxidizing agents or specific enzymatic systems | 4-Hydroxypyridine derivative or ring-opened products | Highly dependent on the specific oxidant and conditions. |

| Deprotonation | Very strong base (e.g., organolithium) | Difluoromethylide anion | Can potentially react with electrophiles, but challenging on a pyridine ring. |

Exploration of Derivatives and Analogues of 4 Difluoromethoxy 3 Fluoropyridine

Synthesis of Substituted 4-(Difluoromethoxy)-3-fluoropyridine Derivatives

The synthesis of derivatives of this compound often begins with the strategic introduction of functional groups onto the pyridine (B92270) ring. While specific, detailed synthetic procedures for a wide array of derivatives are often proprietary and found within patent literature, general methodologies for the synthesis of fluorinated and difluoromethoxylated compounds provide a foundational understanding.

One common approach involves the use of visible light photoredox catalysis for the formation of C-OCF2H bonds, which can be a key step in the synthesis of the parent compound itself or its precursors. nih.gov The introduction of the difluoromethoxy group can also be achieved by reacting a corresponding phenol (B47542) analogue with a source of difluorocarbene.

Once the 4-(difluoromethoxy)pyridine (B6319505) core is established, further derivatization can be achieved through various organic reactions. For instance, derivatives such as This compound-2-methanol and 4-(Difluoromethoxy)-3-fluoropicolinic acid are commercially available, indicating that synthetic routes to these compounds have been developed. bldpharm.com The synthesis of the picolinic acid derivative could potentially be achieved through the oxidation of the corresponding picolinaldehyde or by hydrolysis of a nitrile precursor. The alcohol derivative, in turn, could be prepared by the reduction of the corresponding aldehyde or carboxylic acid.

Furthermore, the synthesis of amino derivatives, such as 3-fluoro-4-aminopyridine , has been explored through methods like the Hofmann rearrangement or via nucleophilic aromatic substitution on appropriately substituted precursors. nih.gov These strategies could potentially be adapted for the synthesis of amino-substituted derivatives of this compound.

Table 1: Examples of Synthesized this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound-2-methanol | 1803838-37-0 | C7H6F3NO2 | Commercially available building block. bldpharm.com |

| 4-(Difluoromethoxy)-3-fluoropicolinic acid | 1807188-94-8 | C7H4F3NO3 | Commercially available building block. bldpharm.com |

| 4-(Difluoromethoxy)-3-fluoropicolinaldehyde | 1803838-22-3 | C7H4F3NO2 | Precursor for alcohol and acid derivatives. bldpharm.com |

Analogues with Modified Pyridine Ring Systems

The development of analogues where the pyridine ring is replaced by other heterocyclic systems, such as pyrimidine (B1678525) or triazine, is a key strategy for expanding the chemical space and exploring structure-activity relationships. While direct conversion of the pyridine ring in this compound to other heterocycles is challenging, the synthesis of such analogues typically involves building the desired heterocycle from precursors already containing the difluoromethoxy-phenyl moiety.

For example, the synthesis of pyrimidine analogues could start from a difluoromethoxy-substituted benzamidine (B55565) or a related three-carbon synthons which can then be cyclized with appropriate reagents to form the pyrimidine ring. Similarly, triazine analogues could be constructed from difluoromethoxy-substituted amidines or guanidines. The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles has been demonstrated via [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile, a strategy that could potentially be adapted for the synthesis of triazole analogues bearing a difluoromethoxy-phenyl substituent. mdpi.com

Heterocyclic Ring Systems Incorporating the Difluoromethoxy-Fluoropyridine Motif

The this compound unit can serve as a versatile building block for the construction of more complex, fused heterocyclic systems. These larger structures are of significant interest in drug discovery and materials science.

One approach to building such systems is through cycloaddition reactions. For instance, the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved through the [3+2] cycloaddition of α-fluoronitroalkenes with organic azides. rsc.org While not directly involving the pyridine motif, this demonstrates a strategy for forming fluorinated triazoles that could potentially be applied to precursors derived from this compound.

Another strategy involves the functionalization of the pyridine ring with groups that can participate in subsequent cyclization reactions. For example, introducing an amino and a carboxyl group at adjacent positions on the pyridine ring could enable the formation of a fused pyridopyrimidinone system.

Regioselective Functionalization of Derivatives

The ability to selectively introduce functional groups at specific positions on the this compound ring is crucial for the synthesis of well-defined derivatives and for building more complex molecules. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the fluorine substituents, directs the regioselectivity of various reactions.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of pyridines. znaturforsch.com By choosing the appropriate directing group and organometallic reagent (such as organolithiums or magnesium bases), it is possible to deprotonate a specific carbon atom, which can then be quenched with an electrophile to introduce a new substituent. For instance, the lithiation of 3-chloropyridine (B48278) has been shown to occur regioselectively at the 4-position. researchgate.net This type of methodology could potentially be applied to this compound to introduce substituents at the 2 or 5-positions.

Halogen-metal exchange reactions provide another avenue for regioselective functionalization. znaturforsch.com A halogen atom (typically bromine or iodine) can be selectively exchanged for a metal, creating a nucleophilic center that can participate in cross-coupling reactions. For example, 3,4-pyridyne intermediates, generated from 3-chloropyridines, can undergo regioselective addition of Grignard reagents to yield 3,4-disubstituted pyridines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are also invaluable for the regioselective formation of C-C and C-N bonds on the pyridine ring. The success of these reactions often depends on the presence of a halide or triflate group at a specific position, which can be introduced through earlier synthetic steps. The regioselective synthesis of difluoroalkyl/perfluoroalkyl enones via a Pd-catalyzed four-component carbonylative coupling reaction highlights the sophisticated transformations possible on fluorinated scaffolds. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research

Elucidation of Reaction Pathways using In Situ Spectroscopy

In situ spectroscopic methods are powerful for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for isolating intermediates. Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and transient species. While specific studies employing in situ spectroscopy to elucidate the reaction pathways of "4-(Difluoromethoxy)-3-fluoropyridine" are not extensively documented in the public domain, the principles of this technique are broadly applicable. For instance, in the synthesis of related fluorinated pyridines, in situ monitoring could reveal the kinetics of nucleophilic aromatic substitution reactions, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Advanced NMR Spectroscopic Applications (e.g., 2D NMR, ¹⁹F NMR for detailed structural and mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like "this compound," ¹⁹F NMR offers significant advantages due to its high sensitivity and wide chemical shift range. icpms.cz

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms in the difluoromethoxy group and the one on the pyridine (B92270) ring. The chemical shift of the -OCF₂H group is expected to appear as a doublet due to coupling with the adjacent proton (¹JFH), and this proton will, in turn, appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. The fluorine atom at the C-3 position will also have a characteristic chemical shift influenced by the adjacent nitrogen and the difluoromethoxy group. The typical chemical shift range for the -OCF₂H group in similar aromatic compounds is around -80 to -95 ppm relative to CFCl₃. rsc.org The coupling constants (J-coupling) between fluorine and hydrogen (JHF) and between fluorine and carbon (JFC) provide valuable information about the molecule's connectivity and conformation. icpms.cz

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons bearing protons.

HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework. For "this compound," HMBC would show correlations between the proton of the -OCF₂H group and the carbon of the pyridine ring it is attached to (C-4), as well as with the carbon of the difluoromethoxy group itself.

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Provides information on the chemical environment of protons, including the characteristic triplet for the -OCF₂H proton. |

| ¹³C NMR | Shows the number and electronic environment of carbon atoms. The carbon of the -OCF₂H group will appear as a triplet due to ¹JCF coupling. |

| ¹⁹F NMR | Offers distinct signals for the -OCF₂H and the C3-F fluorine atoms, with characteristic chemical shifts and coupling patterns. icpms.czucsb.eduslideshare.netorganicchemistrydata.orgcolorado.edu |

| COSY | Reveals proton-proton coupling networks within the pyridine ring. |

| HSQC | Correlates protons to their directly attached carbons. drugbank.comdrugbank.com |

| HMBC | Shows long-range proton-carbon correlations, essential for confirming the connectivity of the difluoromethoxy group to the pyridine ring. |

High-Resolution Mass Spectrometry for Complex Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for analyzing complex reaction mixtures. slideshare.netmdpi.com For "this compound" and its reaction products, HRMS can confirm the molecular formula by providing an exact mass measurement.

In the analysis of complex product mixtures resulting from reactions of "this compound," such as in drug discovery or materials science applications, HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation and identification of various components, including isomers and byproducts. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural insights. For instance, fragmentation of the molecular ion of "this compound" would likely involve the loss of the difluoromethoxy group or cleavage of the pyridine ring. mdpi.com Studying these fragmentation pathways helps in the structural confirmation of new derivatives.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" itself is not publicly available, this technique would be invaluable for characterizing its derivatives or coordination complexes. ucsb.edu For example, if "this compound" is used as a ligand in a metal complex, X-ray crystallography could confirm the coordination mode of the pyridine nitrogen and any involvement of the fluorine atoms in non-covalent interactions. mdpi.com The solid-state packing and intermolecular forces, such as hydrogen bonding and π-stacking, which are crucial for the properties of materials, can also be elucidated. researchgate.net

Spectroscopic Probes for Investigating Electronic Properties of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is known for its unique electronic properties, acting as a lipophilic hydrogen bond donor and a weak electron-withdrawing group. Spectroscopic techniques can be employed to probe how this group influences the electronic structure of the 3-fluoropyridine (B146971) ring.

UV-Visible Spectroscopy: Changes in the electronic absorption spectra of derivatives of "this compound" upon substitution or complexation can provide information about the electronic transitions and the influence of the difluoromethoxy group on the energy levels of the molecular orbitals.

Computational Studies: Density Functional Theory (DFT) calculations can complement experimental data by modeling the molecular orbitals, electrostatic potential, and NMR chemical shifts. nih.gov Such studies can quantify the electron-withdrawing or -donating nature of the difluoromethoxy group in the context of the 3-fluoropyridine system and predict how these electronic properties might affect reactivity or biological activity. rsc.org For instance, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring.

By combining these advanced spectroscopic and analytical methods, a comprehensive understanding of the structure, reactivity, and electronic nature of "this compound" and its derivatives can be achieved.

Theoretical and Computational Chemistry of 4 Difluoromethoxy 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 4-(Difluoromethoxy)-3-fluoropyridine. These calculations provide insights into the distribution of electron density, molecular orbital energies, and other key electronic properties that govern the molecule's behavior.

The electronic structure is heavily influenced by the electronegative fluorine atoms. The fluorine substituent at the 3-position and the difluoromethoxy group at the 4-position both act as strong electron-withdrawing groups. This significantly modulates the electron density of the pyridine (B92270) ring, affecting the nitrogen atom's basicity and the reactivity of the ring's carbon atoms.

DFT calculations can be used to determine key electronic parameters. While specific values for this compound are not publicly available, general trends can be inferred from studies on similar structures. For instance, calculations on related fluorinated pyridines show that fluorine substituents lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Model Fluorinated Pyridines (Note: This table is illustrative and based on general principles, as specific data for this compound is not available in the searched literature.)

| Property | 3-Fluoropyridine (B146971) | 4-Methoxypyridine | Hypothetical this compound |

|---|---|---|---|

| HOMO Energy (eV) | Lowered vs. Pyridine | Raised vs. Pyridine | Significantly Lowered |

| LUMO Energy (eV) | Lowered vs. Pyridine | Slightly Lowered | Significantly Lowered |

| HOMO-LUMO Gap (eV) | Similar to Pyridine | Similar to Pyridine | Likely Altered |

| Dipole Moment (Debye) | Increased vs. Pyridine | Increased vs. Pyridine | Significantly Increased |

These calculations also reveal the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show a region of significant negative potential around the pyridine nitrogen and positive potential on the hydrogen of the difluoromethoxy group, indicating its potential as a hydrogen bond donor.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.

For this compound, computational studies could investigate mechanisms of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to attack by nucleophiles. DFT calculations can model the reaction pathway, calculating the activation energies for substitution at different positions on the ring. For example, the fluorine atom at the 3-position could potentially be displaced by a nucleophile. Modeling would help determine the energetic feasibility of this process compared to other potential reactions. Studies on related fluoroheteroarenes have shown that 2- and 4-fluoropyridines are generally more reactive in SNAr reactions than their chloro-analogs, a principle that would be interesting to quantify for this specific isomer. nih.gov

Prediction of Reactivity and Selectivity

Building on mechanistic studies, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energies of possible intermediates and transition states, chemists can forecast the most likely products of a reaction.

For electrophilic aromatic substitution, the pyridine nitrogen is the most likely site of initial interaction with an electrophile. However, the strong deactivating effect of the fluoro and difluoromethoxy groups would make electrophilic substitution on the carbon atoms of the ring highly unfavorable.

In the context of regioselectivity, computational models can predict which site on the pyridine ring is most susceptible to nucleophilic attack. This is often guided by analyzing the partial atomic charges and the coefficients of the LUMO. The positions ortho and para to the strongly electron-withdrawing groups are typically activated towards nucleophilic attack.

Conformation Analysis of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is conformationally flexible, and its preferred orientation relative to the pyridine ring can significantly impact the molecule's properties and interactions. The conformation is a balance of steric and stereoelectronic effects.

Computational studies on analogous aryl difluoromethyl ethers suggest that the C-H bond of the difluoromethyl group can interact with the oxygen lone pair or adjacent atoms. semanticscholar.org In aryl trifluoromethyl ethers, the -OCF₃ group typically adopts a conformation orthogonal to the aromatic ring to minimize steric hindrance and maximize stabilizing hyperconjugative interactions (n_o → σ*_C-F). nih.gov For the difluoromethoxy group, a similar perpendicular conformation is often favored, but coplanar arrangements can also be stable. semanticscholar.orgnih.gov In the case of this compound, computational analysis would involve rotating the C-O bond and calculating the energy profile to identify the global and local energy minima, which correspond to the most stable conformations. The presence of the ortho-fluoro substituent (at position 3) would likely play a significant role in determining this conformational preference through steric repulsion or electrostatic interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules.

MD simulations could model how this compound behaves in a condensed phase. For instance, simulations in a water box could reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the molecule and water. The difluoromethoxy group's hydrogen atom is a potential hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms are potential acceptors. MD simulations can quantify the strength and lifetime of these interactions.

In the context of supramolecular assemblies, MD can simulate how multiple molecules of this compound might self-assemble, driven by intermolecular forces like dipole-dipole interactions and π-stacking of the pyridine rings.

DFT Studies on Substituent Effects on Pyridine Aromaticity

The aromaticity of the pyridine ring is a key determinant of its stability and reactivity. DFT can be used to quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI).

The introduction of the electron-withdrawing 3-fluoro and 4-difluoromethoxy substituents is expected to decrease the electron density within the π-system of the pyridine ring. Studies on fluorobenzenes and fluoropyridines have shown that fluorine substituents can have a complex effect on aromaticity. github.io While they withdraw electron density inductively, they can also donate electron density through resonance. DFT calculations would be necessary to determine the net effect of the specific substitution pattern in this compound. By comparing the calculated aromaticity indices of this molecule to those of unsubstituted pyridine and other substituted pyridines, a quantitative measure of the influence of these powerful electron-withdrawing groups on the ring's aromatic character can be achieved. semanticscholar.org

Role of 4 Difluoromethoxy 3 Fluoropyridine As a Key Intermediate and Building Block

Application in the Synthesis of Complex Organic Molecules

4-(Difluoromethoxy)-3-fluoropyridine is a versatile scaffold for constructing elaborate organic structures, primarily through reactions that functionalize the pyridine (B92270) ring. Its utility is demonstrated through its participation in a variety of fundamental organic transformations. The presence of fluorine atoms influences the electronic properties and reactivity of the pyridine ring, making it amenable to specific synthetic strategies. acs.org

Key reactions that underscore its role as a building block include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluorinated pyridine ring facilitates the displacement of its fluorine atoms by various nucleophiles. Reactions of fluoropyridines are often faster than those of their chloro-substituted counterparts, allowing for the efficient introduction of alkoxy, amino, and other functional groups. acs.org This high reactivity is crucial for building molecular complexity.

Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal for forming new carbon-carbon bonds. Brominated analogs of fluorinated pyridines are instrumental in these reactions, enabling the attachment of diverse aryl or alkyl groups to the pyridine core. acs.org

Late-Stage Functionalization: Modern synthetic methods, including visible-light photoredox catalysis, enable the direct introduction of difluoromethoxy groups onto heterocyclic systems. nih.gov This allows for the late-stage functionalization of complex, biologically relevant molecules, a highly desirable strategy in drug discovery. nih.gov The development of such methods provides access to novel analogs that would otherwise require lengthy, multi-step syntheses. nih.gov

The following table summarizes the key synthetic transformations applicable to fluorinated pyridine building blocks like this compound.

| Reaction Type | Reagents & Catalysts | Purpose |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Amines, Thiols with a base (e.g., KOtBu) | Introduction of diverse functional groups. acs.org |

| Cross-Coupling (e.g., Suzuki-Miyaura) | Boronic acids with Palladium or Copper catalysts | Formation of C-C bonds to build larger structures. acs.org |

| C-H Fluorination | Silver(II) fluoride (B91410) (AgF₂) | Direct introduction of fluorine to the pyridine ring. acs.org |

| Difluoromethoxylation | Photocatalysts (e.g., Ru(bpy)₃(PF₆)₂) with a difluoromethoxy source | Installation of the OCF₂H group onto aromatic systems. nih.gov |

This table is generated based on reactions applicable to fluorinated pyridines and their derivatives.

Utility in the Development of Novel Agrochemical Scaffolds

Pyridine derivatives are a dominant class of compounds in the agrochemical industry, forming the structural core of numerous high-performance herbicides, insecticides, and fungicides. nih.govnih.gov These compounds are often referred to as the "chips" of the pesticide world due to their high efficiency and favorable environmental profiles. nih.gov The incorporation of fluorine, in particular, is a well-established strategy for enhancing the biological activity and metabolic stability of pesticides. nih.gov

While specific agrochemicals derived directly from this compound are not detailed in the available literature, its status as a fluorinated pyridine building block makes it an ideal candidate for developing novel agrochemical scaffolds. nih.gov The difluoromethyl group is a recognized and important motif in the agrochemical industry. acs.org The synthesis of new diamide (B1670390) insecticides, for example, often involves the use of polyfluoro-substituted aromatic components to achieve high levels of activity. nih.gov

The development path for new agrochemicals often relies on the derivatization of key intermediates. nih.gov By applying the synthetic reactions outlined previously (see 7.1), this compound can be elaborated into a wide array of new chemical entities for screening and optimization, leading to the discovery of next-generation crop protection agents.

Contribution to Materials Science (e.g., polymers, functional materials)

The application of fluorinated pyridine derivatives extends into materials science, where their unique electronic properties can be harnessed to create advanced functional materials. researchgate.netnih.gov The introduction of fluorine can significantly impact a material's thermal stability, chemical resistance, and optical and electronic characteristics. Improved access to building blocks like tri- and difluoromethoxylated compounds is expected to facilitate the discovery and development of novel molecules for material applications. nih.gov While specific polymers derived from this compound are not prominently documented, the general class of fluorinated heterocycles is recognized for its potential in creating specialized polymers and materials.

Design and Synthesis of Ligands and Catalysts

Pyridine-based structures are fundamental components in the field of coordination chemistry and catalysis, frequently serving as ligands for transition metals. nih.gov The electronic properties of the pyridine ring can be precisely tuned by substituents, which in turn influences the catalytic activity of the resulting metal complex. The introduction of electron-withdrawing fluorine and difluoromethoxy groups to the pyridine scaffold makes this compound an attractive candidate for designing specialized ligands.

The synthesis of organometallic complexes often involves the reaction of a ligand precursor with a metal source. nih.gov Studies on palladium and rhodium have explored the use of fluorinated ligands, aiming to develop new catalytic methods for selective fluorination and other transformations. nih.gov For instance, zirconium and hafnium complexes featuring pyridine-based ligands have demonstrated utility as photosensitizers in visible-light photoredox catalysis. nih.gov The use of building blocks like this compound offers a pathway to novel catalysts with tailored steric and electronic properties for asymmetric synthesis and other challenging chemical reactions. nih.gov

Structure Reactivity and Structure Property Relationships in 4 Difluoromethoxy 3 Fluoropyridine Analogues

Influence of Fluorine and Difluoromethoxy Substituents on Electronic Properties

The electronic landscape of the pyridine (B92270) ring is significantly modulated by the potent inductive effects of the fluorine and difluoromethoxy substituents. The fluorine atom at the C-3 position acts as a strong electron-withdrawing group, decreasing the electron density of the aromatic ring. This effect is not isolated; the difluoromethoxy group at the C-4 position further amplifies this electron deficiency.